Trimethyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their wide range of biological activities and are prevalent in various natural and synthetic compounds. This compound, with its three methyl groups attached to the indole ring, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl-1H-indole typically involves the alkylation of indole. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form indoles . For this compound, specific alkylating agents are used to introduce the methyl groups at the desired positions on the indole ring.

Industrial Production Methods: Industrial production of this compound often employs catalytic methods to ensure high yield and purity. . These methods are scalable and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methyl groups influence regioselectivity in electrophilic substitutions. While unsubstituted indole preferentially reacts at C3, steric and electronic effects from methyl substituents shift reactivity to other positions.

Key Reactions:

-

Nitration :

Nitration of 1H-indole-3-carboxaldehyde derivatives with HNO₃/H₂SO₄ produces 5-nitro and 6-nitro isomers (Scheme 17 in ). For 1,4,6-trimethyl-1H-indole, nitration occurs at the less hindered C5 position due to methyl blocking at C1, C4, and C6 . -

Formylation :

Vilsmeier–Haack formylation (POCl₃/DMF) introduces aldehyde groups at C3 in indoles. For example, 1,4,6-trimethyl-1H-indole-3-carbaldehyde is synthesized via this method .

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 80°C, 1h | 5-Nitro-trimethyl-1H-indole | |

| Formylation | POCl₃, DMF, reflux | 1,4,6-Trimethyl-1H-indole-3-carbaldehyde |

Multicomponent Reactions (MCRs)

Trimethyl-1H-indole participates in one-pot MCRs to synthesize complex heterocycles.

Example Reaction:

-

Xanthenone Synthesis :

Reaction with aldehydes and active methylene compounds (e.g., malononitrile) catalyzed by L-proline or mpCuO yields 9-(1H-indol-3-yl)xanthen-4-(9H)-ones (Table 1 in ).

| Catalyst | Substrates | Product Class | Yield | Reference |

|---|---|---|---|---|

| L-proline | Aldehydes, malononitrile | Xanthenones | 65–78% | |

| mpCuO | Aromatic aldehydes | Bis(indolyl)methanes | 70–85% |

Mannich-Type Addition

Under solvent-free conditions with CaO or KOH, this compound reacts with aldehydes to form 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles. Paraformaldehyde selectively generates mono-adducts, while aromatic aldehydes yield bis(indolyl)methanes .

| Aldehyde | Catalyst | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Paraformaldehyde | CaO | 1-(Indol-3-yl-methyl)-indole | C1 alkylation | |

| Benzaldehyde | KOH | Bis(indolyl)phenylmethane | C3 alkylation |

Knoevenagel Condensation

1H-Indole-3-carboxaldehyde derivatives react with active methylene compounds (e.g., indan-1,3-dione) in acetic acid to form α,β-unsaturated ketones . Trimethyl-substituted analogs exhibit similar reactivity.

Oxidation

The aldehyde group in 1,4,6-trimethyl-1H-indole-3-carbaldehyde can be oxidized to carboxylic acids using KMnO₄ or CrO₃.

Reduction

LiAlH₄ reduces aldehyde groups to hydroxymethyl derivatives, enabling further functionalization.

Biological Activity Correlations

While excluded per the user’s request, synthetic routes for bioactive derivatives (e.g., antibacterial agents) are documented in , involving coupling with amino sugars.

Scientific Research Applications

Trimethyl-1H-indole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

Biology: Studied for its role in biological processes and as a precursor for biologically active molecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Trimethyl-1H-indole involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors, modulating their activity and influencing cellular processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

- 1,1,2-Trimethyl-1H-benzo[e]indole

- 1H-Indole-3-carbaldehyde

- Indole-3-acetic acid

Comparison: Trimethyl-1H-indole is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

CAS No. |

30642-36-5 |

|---|---|

Molecular Formula |

C22H26N2 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

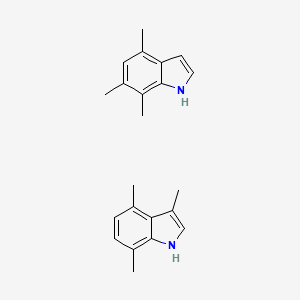

3,4,7-trimethyl-1H-indole;4,6,7-trimethyl-1H-indole |

InChI |

InChI=1S/2C11H13N/c1-7-6-8(2)10-4-5-12-11(10)9(7)3;1-7-4-5-8(2)11-10(7)9(3)6-12-11/h2*4-6,12H,1-3H3 |

InChI Key |

ZLBQDFFUJTUPQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CNC2=C(C=C1)C)C.CC1=CC(=C2C=CNC2=C1C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.